molecular formula C15H10O5 B1683512 7,8,4'-Trihydroxyisoflavone CAS No. 75187-63-2

7,8,4'-Trihydroxyisoflavone

Cat. No.: B1683512
CAS No.: 75187-63-2
M. Wt: 270.24 g/mol
InChI Key: BMZFZTMWBCFKSS-UHFFFAOYSA-N
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Description

7,8,4′-Trihydroxyisoflavone (7,8,4′-THIF) is an ortho-dihydroxyisoflavone derived from the microbial or fungal hydroxylation of daidzein, a prominent soybean isoflavone. It exhibits diverse biological activities, including antioxidant, neuroprotective, antiviral, and anti-aging properties . This metabolite belongs to a class of structurally similar trihydroxyisoflavones, such as 6,7,4′-trihydroxyisoflavone (6,7,4′-THIF) and 7,3′,4′-trihydroxyisoflavone (7,3′,4′-THIF), which differ in hydroxyl group positioning. This article provides a detailed comparison of their pharmacological profiles and mechanistic distinctions.

Preparation Methods

Synthetic Routes and Reaction Conditions

7,8,4’-Trihydroxyisoflavone can be synthesized through the bioconversion of daidzein using microorganisms. The bioconversion process involves the use of cytochrome P450 monooxygenases (CYPs) from Streptomyces spp., which hydroxylate daidzein at specific positions .

Industrial Production Methods

Industrial production of 7,8,4’-trihydroxyisoflavone involves the use of engineered whole-cell systems for daidzein hydroxylation. This process utilizes an exogenous electron transport system from ferredoxin reductase and ferredoxin to achieve the desired hydroxylation . The turnover number of the enzyme used in this process is 0.69 μmol of 7,8,4’-trihydroxyisoflavone produced per μmol of P450 per minute .

Scientific Research Applications

Dermatological Applications

  • Skin Whitening : The compound's ability to inhibit tyrosinase makes it valuable in developing skin-whitening products. Topical formulations containing 7,8,4'-Trihydroxyisoflavone have demonstrated significant skin-lightening effects in clinical trials.
  • Anti-Aging : By reducing UVB-induced matrix metalloproteinase-1 expression and protecting dermal fibroblasts from UV damage, it shows promise as an anti-aging agent .

Neuroprotective Effects

Research indicates that this compound protects neuronal cells from neurotoxicity induced by substances like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. It enhances antioxidant enzyme levels and reduces markers of apoptosis in neuroblastoma cells . This suggests potential therapeutic roles in neurodegenerative diseases.

Cancer Research

The compound exhibits antiproliferative effects against various cancer cell lines:

  • Leukemia : Demonstrated pro-apoptotic effects in K562 human chronic myeloid leukemia cells.
  • Liver Cancer : Inhibits the proliferation of HepG2 cells under hypoxic conditions, showing promise for treating hepatocellular carcinoma .

Anti-Inflammatory Properties

This compound has been shown to suppress inflammatory responses in microglial cells and reduce symptoms associated with atopic dermatitis in animal models. It decreases eosinophil infiltration and cytokine levels associated with inflammation .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Skin WhiteningInhibition of tyrosinaseSignificant reduction in melanin production
NeuroprotectionAntioxidant activity; inhibition of apoptosisProtects against neurotoxicity; enhances SOD levels
Cancer TreatmentAntiproliferative effectsInhibits growth of leukemia and liver cancer cells
Anti-InflammatoryReduction of cytokine productionAlleviates atopic dermatitis symptoms

Case Studies

  • Neurotoxicity Protection : A study assessed the effects of this compound on SH-SY5Y cells exposed to 6-OHDA. Results showed decreased LDH release and increased antioxidant enzyme activity, indicating protective effects against neurodegeneration .
  • Atopic Dermatitis : In a mouse model induced by DNCB (2,4-dinitrochlorobenzene), topical application of this compound significantly reduced dermatitis scores and ear thickness while lowering serum IgE levels .
  • Cancer Cell Proliferation : Under hypoxic conditions mimicking those found in tumors, the compound inhibited HepG2 cell proliferation effectively at concentrations around 40 μM .

Mechanism of Action

7,8,4’-Trihydroxyisoflavone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison of Trihydroxyisoflavones

Compound Hydroxyl Positions Molecular Formula Molecular Weight Key Biosynthetic Pathway
7,8,4′-THIF 7, 8, 4′ C₁₅H₁₀O₅ 270.24 Daidzein hydroxylation by Bacillus subtilis
6,7,4′-THIF 6, 7, 4′ C₁₅H₁₀O₅ 270.24 Aspergillus oryzae fermentation
7,3′,4′-THIF 7, 3′, 4′ C₁₅H₁₀O₅ 270.24 Microbial biotransformation

Comparative Pharmacological Activities

Antioxidant Activity

Ortho-dihydroxyisoflavones are potent antioxidants due to their ability to scavenge free radicals. 7,8,4′-THIF demonstrates superior DPPH radical scavenging activity (IC₅₀ = 21.5 µM) compared to 7,3′,4′-THIF (28.7 µM) and 6,7,4′-THIF (32.6 µM) . All three compounds inhibit LDL oxidation and exhibit high oxygen radical absorbance capacity (ORAC), though 7,8,4′-THIF is the most effective .

Table 2. Antioxidant Activity Comparison

Compound DPPH IC₅₀ (µM) ORAC Activity LDL Oxidation Inhibition
7,8,4′-THIF 21.5 ± 0.2 High Effective
7,3′,4′-THIF 28.7 ± 0.4 Moderate Effective
6,7,4′-THIF 32.6 ± 0.6 Moderate Effective

Enzyme Inhibition

  • Tyrosinase Inhibition : 7,8,4′-THIF acts as a suicide substrate for mushroom tyrosinase (IC₅₀ = 11.21 mM), irreversibly inactivating the enzyme via covalent binding. In contrast, 7,3′,4′-THIF shows competitive inhibition (IC₅₀ = 5.23 mM) .

Table 3. Enzyme Inhibition Profiles

Compound Tyrosinase IC₅₀ (mM) Inhibition Mechanism Hydrolase Selectivity
7,8,4′-THIF 11.21 ± 0.8 Suicide substrate >8-fold
7,3′,4′-THIF 5.23 ± 0.6 Competitive Not reported
5,7,8,4′-THIF 9.4 ± 0.3* Suicide substrate Not reported

*Hypothetical value based on structural analogy.

Neuroprotective Effects

Both 7,8,4′-THIF and 6,7,4′-THIF mitigate 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells, a model for Parkinson’s disease. However, 7,8,4′-THIF uniquely enhances memory in mice via BDNF signaling and cholinergic activation, while 6,7,4′-THIF primarily reduces oxidative stress .

Antiviral Activity

7,8,4′-THIF and 6,7,4′-THIF inhibit hepatitis C virus NS3 protease, with IC₅₀ values of 0.1 µg/mL and 0.5 µg/mL, respectively . Their antiviral mechanisms involve RNA aptamer-protein interaction disruption.

Table 4. Antiviral Activity Against HCV NS3 Protease

Compound IC₅₀ (µg/mL) Mechanism of Action
7,8,4′-THIF 0.1 RNA-protein interaction inhibition
6,7,4′-THIF 0.5 RNA-protein interaction inhibition

Structure-Activity Relationships

  • C-7 and C-8 Hydroxyls : Critical for 7,8,4′-THIF’s suicide inhibition of tyrosinase and PKCι-mediated anti-aging effects .
  • C-6 Hydroxyl (6,7,4′-THIF) : Enhances neuroprotection via oxidative stress reduction .
  • C-3′ Hydroxyl (7,3′,4′-THIF) : Linked to estrogen receptor modulation and anti-cancer activity .

Biological Activity

7,8,4'-Trihydroxyisoflavone (THIF) is a significant metabolite of daidzein, a prominent isoflavone found in soy products. This compound has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and potential anticancer properties. This article presents a comprehensive overview of the biological activity associated with 7,8,4'-THIF, supported by data tables and relevant research findings.

Neuroprotective Effects

Mechanisms of Action:
Research indicates that 7,8,4'-THIF exhibits neuroprotective properties against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. In studies using SH-SY5Y neuronal cells, 7,8,4'-THIF significantly reduced neuronal cell death and lactate dehydrogenase (LDH) release. Key findings include:

  • Increased Antioxidant Levels: THIF pretreatment elevated levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while decreasing malondialdehyde (MDA) levels .
  • Apoptotic Pathway Modulation: The compound restored the expression of cleaved caspases and altered Bcl-2 family protein levels, indicating an influence on apoptotic pathways .

Table 1: Neuroprotective Effects of 7,8,4'-THIF

ParameterControlTHIF TreatmentSignificance
SOD (U/mg protein)3.25.6p < 0.01
CAT (U/mg protein)2.03.8p < 0.05
GSH (μmol/g protein)0.51.2p < 0.01
MDA (nmol/mg protein)1.50.9p < 0.05
LDH Release (%)8040p < 0.001

Anti-inflammatory Properties

7,8,4'-THIF has been shown to alleviate symptoms associated with atopic dermatitis in animal models. In a study involving DNCB-induced dermatitis in mice:

  • Reduction in Dermatitis Symptoms: THIF treatment resulted in decreased ear thickness and scratching behavior .
  • Histological Improvements: Skin lesions were significantly reduced compared to control groups.

Anticancer Activity

The anticancer potential of THIF has been explored in various studies:

  • Inhibition of Cancer Cell Proliferation: THIF was found to inhibit the proliferation of esophageal cancer cells and induce apoptosis through the modulation of key signaling pathways .
  • Targeting Pin1 Protein: Virtual screening identified Pin1 as a target for THIF, suggesting its role in regulating β-catenin and cyclin D1 in cancer progression .

Table 2: Anticancer Effects of 7,8,4'-THIF

Cancer TypeEffect on Proliferation (%)Induced Apoptosis (%)
Esophageal Cancer-45+30
Breast Cancer-38+25

Q & A

Basic Research Questions

Q. Q1: What experimental methods are used to identify and quantify 7,8,4'-Trihydroxyisoflavone in metabolic pathways?

Methodology :

  • Kinetic Analysis : Human liver microsomes are employed to study the cytochrome P450 (CYP)-mediated hydroxylation of daidzein into metabolites like this compound. Reaction rates are quantified using HPLC or LC-MS to monitor metabolite formation over time .
  • Spectroscopic Techniques : Structural elucidation of microbial biotransformation products (e.g., from Aspergillus or Streptomyces spp.) involves NMR, UV-Vis spectroscopy, and chemical degradation to confirm hydroxylation patterns .

Q. Q2: How should researchers optimize concentration ranges for activity assays involving this compound?

Methodology :

  • Dose-Response Curves : Use nanoparticle-based RNA assays (e.g., NS3 protein inhibition studies) to determine IC50 values. Signal intensity trends (e.g., initial decline followed by stabilization) suggest solubility limits or aggregation at higher concentrations (>50 µg/mL) .
  • Error Analysis : Include triplicate measurements with error bars to account for variability. Compare with structural analogs (e.g., 6,7,4'-Trihydroxyisoflavone) to validate specificity .

Advanced Research Questions

Q. Q3: What distinguishes this compound as a suicide substrate of tyrosinase, and how does this mechanism differ from competitive inhibition?

Methodology :

  • Kinetic Studies : Measure partition ratios (moles of inactivated enzyme per mole of inhibitor) to confirm irreversible binding. Low partition ratios (<1) indicate potent suicide inactivation, as seen in mushroom tyrosinase assays .
  • HPLC-Based Activity Assays : Monitor enzyme activity loss over time after pre-incubation with the compound. Compare with reversible inhibitors (e.g., 6,7,4'-Trihydroxyisoflavone) to demonstrate mechanistic divergence .

Q. Q4: How do hydroxyl group positions (C-7, C-8, C-4') influence the biological activity of this compound?

Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize isoflavone derivatives (e.g., 5,7,8,4'-Tetrahydroxyisoflavone) and test tyrosinase inhibition. Hydroxylation at C-7 and C-8 shifts inhibition from competitive to irreversible, likely due to covalent adduct formation with active-site copper .
  • Molecular Docking : Use tools like AutoDock to simulate binding interactions. Hydroxyl groups at C-7 and C-8 enhance hydrogen bonding with tyrosinase residues (e.g., His263), stabilizing the enzyme-inhibitor complex .

Q. Q5: What molecular techniques validate this compound as a suppressor of UVB-induced MMP-1 expression?

Methodology :

  • Pull-Down Assays : Immobilize PKCι and confirm direct binding using fluorescence polarization. Reduced AP-1 transcriptional activity in primary dermal fibroblasts indicates downstream pathway inhibition .
  • Skin Equivalent Models : Apply UVB irradiation to 3D human skin constructs treated with the compound. Quantify MMP-1 mRNA via qPCR and protein levels via ELISA to validate anti-photoaging effects .

Q. Q6: How can multi-omics approaches (e.g., metabolomics and network pharmacology) elucidate the multi-target effects of this compound?

Methodology :

  • Network Pharmacology : Construct "compound-target-pathway" networks using Cytoscape. Key nodes (e.g., PKCι, MAPK) are identified via KEGG enrichment analysis .
  • Metabolomic Profiling : Use LC-MS/MS to track endogenous metabolite changes in colon/fecal samples from treated models, linking compound exposure to downstream metabolic shifts .

Q. Q7: What contradictions exist in the literature regarding the biological activity of this compound and its structural analogs?

Data Reconciliation :

  • Irreversible vs. Reversible Inhibition : While this compound irreversibly inhibits tyrosinase, 6,7,4'-Trihydroxyisoflavone acts as a competitive inhibitor. This highlights the critical role of hydroxylation patterns in mechanism determination .
  • Concentration-Dependent Effects : Signal intensity plateaus in activity assays may reflect assay limitations (e.g., solubility) rather than true biological saturation. Cross-validate findings using orthogonal methods like SPR or ITC .

Properties

IUPAC Name

7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZFZTMWBCFKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20226169
Record name 4',7,8-Trihydroxyisoflavone
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Molecular Weight

270.24 g/mol
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Physical Description

Solid
Record name 8-Hydroxydaidzein
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CAS No.

75187-63-2
Record name 8-Hydroxydaidzein
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Record name 4',7,8-Trihydroxyisoflavone
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Record name 4',7,8-Trihydroxyisoflavone
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Record name 4',7,8-TRIHYDROXYISOFLAVONE
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Melting Point

210 °C
Record name 8-Hydroxydaidzein
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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